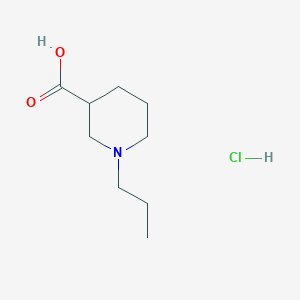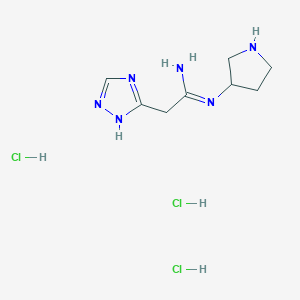
N'-(pyrrolidin-3-yl)-2-(4H-1,2,4-triazol-3-yl)ethanimidamide trihydrochloride
Descripción general
Descripción
N-(Pyrrolidin-3-yl)-2-(4H-1,2,4-triazol-3-yl)ethanimidamide trihydrochloride, more commonly referred to as PTEA-THC, is an organic compound that has been used in research and laboratory experiments for nearly two decades. It is a derivative of the pyrrolidin-3-yl group, which is a heterocyclic compound composed of nitrogen, hydrogen, and carbon atoms. PTEA-THC is a versatile and versatile compound that has been used in a variety of scientific and laboratory experiments and applications.
Aplicaciones Científicas De Investigación
Novel Synthesis Methods
- Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : A novel, metal-free strategy for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines, featuring direct oxidative N-N bond formation, short reaction time, and high yields, is explored in (Zheng et al., 2014).
Agricultural and Horticultural Applications
- Plant Growth Retardants : Plant growth retardants, including those from the triazole structure, are increasingly used in physiological research, offering insights into the regulation of terpenoid metabolism concerning phytohormones and sterols (Grossmann, 1990).
Pyrrolidines in Medicinal and Industrial Applications
- Synthesis and Applications of Pyrrolidines : Pyrrolidines, which show significant biological effects and are used in medicine, dyes, and agrochemical substances, are studied in synthesis via cycloaddition reactions, suggesting applications in analogous reactions involving other 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).
Catalytic Applications in Organic Chemistry
- Palladium-Catalyzed Reactions : The study explores [2 + 3] cycloaddition using pyrrolin N-oxide, leading to the synthesis of ketoimine and 2,4-dipyridyl-1,3,5-triazapentadiene palladium(II) complexes, which demonstrate catalytic activity for microwave-assisted Suzuki-Miyaura and Heck reactions (Kopylovich et al., 2009).
Fungicidal and Plant Growth Regulatory Activities
- Synthesis of Triazole Derivatives for Antifungal Activities : Novel 1,2,4-triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety demonstrate moderate to high fungicidal activities, with compounds showing broad-spectrum antifungal activities and insights into binding modes for the discovery of new fungicides (Bai et al., 2020).
Optical and Electronic Properties
- Tuning of Optical Properties : 2,4-Bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines exhibit tuning of energy of frontier orbitals and fluorescence quantum yield enhancement, offering insights into intramolecular charge transfer character and potential applications in optoelectronics (Bucevičius et al., 2015).
Synthesis of New Compounds with Biological Activities
- Synthesis of 2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide Derivatives : The synthesis of these derivatives, including those containing a 1,2,4-triazole ring, demonstrates pronounced plant growth stimulating effects (Pivazyan et al., 2019).
Potential in Tuberculosis Treatment
- Synthesis and Tuberculostatic Activity of N′-methyl-pyrimidine-2-carbohydrazide Derivatives : These derivatives show in vitro activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Bogdanowicz et al., 2012).
Propiedades
IUPAC Name |
N'-pyrrolidin-3-yl-2-(1H-1,2,4-triazol-5-yl)ethanimidamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N6.3ClH/c9-7(3-8-11-5-12-14-8)13-6-1-2-10-4-6;;;/h5-6,10H,1-4H2,(H2,9,13)(H,11,12,14);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRFARLGBRFRCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N=C(CC2=NC=NN2)N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl3N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(pyrrolidin-3-yl)-2-(4H-1,2,4-triazol-3-yl)ethanimidamide trihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



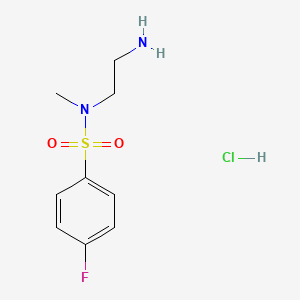
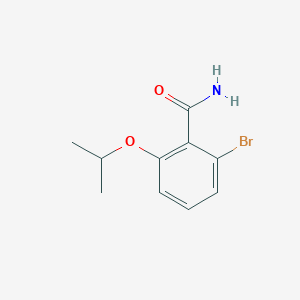


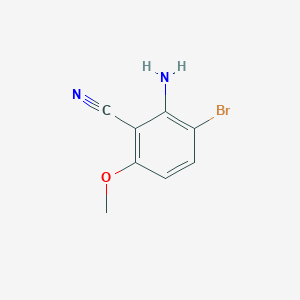

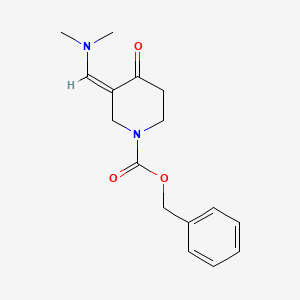
![6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1528269.png)



![2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B1528275.png)

